1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 4-bromophenyl group, a methyl group at the 5-position, and a carboxamide moiety linked to a 4-methoxyphenyl group. Triazole derivatives are widely studied for their pharmacological relevance, including antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2/c1-11-16(17(23)19-13-5-9-15(24-2)10-6-13)20-21-22(11)14-7-3-12(18)4-8-14/h3-10H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZPZEZZAPTKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions (Cu(I)) under mild conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, which involves a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that triazole derivatives exhibit significant antimicrobial activities. The compound has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown that triazole compounds can inhibit the growth of certain plant pathogens such as Fusarium and Colletotrichum, suggesting potential agricultural applications in crop protection .
Anticancer Activity
Triazole derivatives are increasingly recognized for their anticancer properties. The structural characteristics of 1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may contribute to its ability to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies indicate that compounds with similar structures can effectively target cancer cells while sparing normal cells .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also under investigation. Triazoles have been linked to the modulation of inflammatory pathways, making them candidates for the treatment of inflammatory diseases. The presence of specific substituents in this compound may enhance its efficacy in reducing inflammation .
Synthetic Applications
The synthesis of 1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method in organic synthesis. This reaction allows for the efficient formation of triazole rings from readily available precursors, facilitating the development of new compounds with desired biological activities .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Fusarium species. |
| Study 2 | Anticancer Potential | Induced apoptosis in cancer cell lines with minimal toxicity to normal cells. |
| Study 3 | Anti-inflammatory Mechanism | Showed modulation of pro-inflammatory cytokines in vitro. |
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards its targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, synthesized and characterized in recent studies:
Structural and Functional Analysis
Bromine’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets, as seen in BPTA’s interaction with HSA . The N-(4-methoxyphenyl)carboxamide moiety provides hydrogen-bonding capability, similar to QTC-4-MeOBnEA’s 4-methoxybenzyl group, which targets BACE-1’s catalytic dyad .
Synthetic Routes: The target compound’s synthesis likely follows methods analogous to and , involving condensation of triazole-carbohydrazides with electrophilic partners. In contrast, compounds in were synthesized via Claisen-Schmidt condensations, yielding propenone derivatives with leishmanicidal activity .
Biological Activity Trends :
- Antimicrobial Activity : BPTA () inhibits Gram-positive bacteria (e.g., S. aureus) due to its bromophenyl group, suggesting the target compound may share similar properties.
- Enzyme Inhibition : QTC-4-MeOBnEA’s high BACE-1 affinity highlights the importance of methoxy groups in targeting aspartate residues, a feature retained in the target compound .
- Solubility and Toxicity : Methyl and methoxy substituents (e.g., ) generally improve solubility compared to halogens, which may limit the target compound’s bioavailability despite enhanced binding.
Research Findings and Data Tables
Table 1: Physicochemical Comparison
Critical Analysis of Structural Divergence
- Position 5 Substituents : The 5-methyl group (vs. cyclopropyl in ) offers steric flexibility, favoring interactions with shallow binding pockets.
- Carboxamide Variations : The N-(4-methoxyphenyl) group (target) vs. N-(4-chlorophenyl) () alters electronic profiles, affecting hydrogen-bonding capacity and metabolic stability.
Biological Activity
1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the triazole family, which has been extensively studied for various therapeutic applications, including antifungal, antibacterial, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is C18H18BrN5O2, with a molecular weight of approximately 387.23 g/mol. The structural characteristics include a triazole ring fused with aromatic groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18BrN5O2 |
| Molecular Weight | 387.23 g/mol |
| Melting Point | 179–181 °C |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the triazole ring and substituents on the aromatic rings can enhance cytotoxicity.
In a study evaluating triazole-based hybrids, certain analogs demonstrated IC50 values in the low micromolar range against HCT116 colon cancer cells, suggesting that this compound may exhibit similar properties .
Antimicrobial Activity
Triazoles are known for their broad-spectrum antimicrobial properties. The compound's structural features suggest potential effectiveness against bacterial and fungal pathogens. In vitro assays have indicated that related triazole compounds exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans .
Trypanocidal Activity
A study focused on the trypanocidal activity of 1,2,3-triazole derivatives found that some analogs exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. While specific data for 1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is limited, its structural similarity to effective analogs suggests it may also possess significant activity against this parasite .
Case Study 1: Anticancer Efficacy
In a recent experimental study, researchers synthesized several triazole derivatives and assessed their anticancer efficacy. Among these compounds, one derivative showed an IC50 value of 12 µM against HCT116 cells. The study emphasized the importance of the bromophenyl and methoxyphenyl substituents in enhancing cytotoxicity .
Case Study 2: Antimicrobial Screening
Another investigation evaluated the antimicrobial properties of various triazole compounds against clinical isolates. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against resistant bacterial strains. This suggests that modifications in the triazole structure can significantly impact antimicrobial potency .
Q & A
Q. What are the standard synthetic routes for this compound, and how can purity be optimized?
The compound is typically synthesized via multi-step reactions, including cycloaddition (e.g., copper-catalyzed azide-alkyne "click" chemistry) and condensation reactions. For example, describes the use of α,β-unsaturated ketones and malononitrile derivatives to form triazole cores, while highlights one-pot, three-component reactions using bromoaniline and cyclopentanone. To optimize purity:
Q. What spectroscopic techniques are critical for structural characterization?
- X-ray crystallography : Resolves 3D conformation (e.g., bond angles, dihedral angles of the triazole ring; and used this for related triazoles).
- NMR : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, bromophenyl aromatic signals).
- FT-IR : Identifies carboxamide C=O stretches (~1650–1700 cm) and triazole ring vibrations .
Q. How does solvent polarity affect the compound’s photophysical properties?
shows that polar solvents like DMSO induce redshifted emission (e.g., 356 nm) due to solvatochromism. Use UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane, ethanol, DMSO) to map shifts. This is critical for applications in fluorescence-based assays .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported enzyme inhibition potencies?
Variations in IC values across studies may arise from assay conditions (e.g., pH, temperature) or enzyme isoforms. For example, notes carbonic anhydrase inhibition but does not specify isoform selectivity. To address discrepancies:
- Perform comparative assays under standardized conditions (e.g., 25°C, pH 7.4).
- Use isoform-specific inhibitors (e.g., acetazolamide for CA-II) as controls.
- Apply meta-analysis to published data, accounting for methodological differences .
Q. What strategies improve the compound’s solubility for in vitro assays?
The bromophenyl and methoxyphenyl groups contribute to low aqueous solubility (). Mitigation strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) in PBS.
- Nanoparticle encapsulation : PEGylated liposomes improve bioavailability.
- Salt formation : Explore hydrochloride or sodium salts if ionizable groups are present .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent variation : Replace bromophenyl with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets.
- Triazole ring modification : Introduce methyl groups at position 5 (as in the title compound) to sterically hinder off-target interactions.
- Carboxamide optimization : Replace 4-methoxyphenyl with heterocycles (e.g., pyridyl) for improved H-bonding .
Q. What computational methods predict binding modes to biological targets?
- Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of carbonic anhydrase or kinase domains.
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding energy ().
- QSAR models : Use descriptors like logP and polar surface area to correlate structural features with activity .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments for cytotoxicity studies?
Q. What techniques validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Monitor protein-ligand complex stability under heat stress.
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., , ) for purified targets.
- Western blotting : Assess downstream signaling markers (e.g., phosphorylated kinases) .
Q. How can metabolomics identify off-target effects?
- LC-MS-based untargeted metabolomics : Compare metabolite profiles (e.g., TCA cycle intermediates) in treated vs. untreated cells.
- Pathway analysis (MetaboAnalyst) : Identify dysregulated pathways (e.g., glutathione metabolism) .
Contradictions & Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
